2-(2-Bromo-5-fluorophenyl)pyrrolidine
Description
2-(2-Bromo-5-fluorophenyl)pyrrolidine is an organic compound with the molecular formula C10H11BrFN It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a 2-bromo-5-fluorophenyl group
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
2-(2-bromo-5-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
InChI Key |
YORBCUABTMXJKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)pyrrolidine typically involves the reaction of 2-bromo-5-fluoroaniline with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromo-5-fluoroaniline is reacted with a pyrrolidine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-(2-Bromo-5-fluorophenyl)pyrrolidine may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids .
Scientific Research Applications
Medicinal Chemistry
2-(2-Bromo-5-fluorophenyl)pyrrolidine has shown potential as a pharmaceutical candidate due to its ability to modulate enzyme and receptor functions. Research indicates that its unique substitution pattern enhances binding affinities, making it suitable for drug development targeting various diseases, including cancer and metabolic disorders .
Table 1: Biological Activities of 2-(2-Bromo-5-fluorophenyl)pyrrolidine
Biological Studies
The compound's interactions with biological systems have been extensively studied. For instance, it has been evaluated for its cytotoxic effects on tumor cells, demonstrating varying degrees of efficacy depending on concentration. The IC50 values indicate its potential as an anticancer agent .
Case Study: Cytotoxicity Analysis
A study reported that at a concentration of 200 µg/mL, 2-(2-Bromo-5-fluorophenyl)pyrrolidine reduced the metabolic activity of cancer cells significantly, showcasing its potential as a therapeutic agent in oncology .
Pharmacological Research
The compound has been investigated for its pharmacological properties, particularly in relation to liver function modulation through nuclear receptors. Studies have shown that it acts as an agonist for CAR, which plays a crucial role in drug metabolism and detoxification processes in the liver .
Table 2: Pharmacological Effects Related to Nuclear Receptors
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-5-fluorophenyl)pyrrolidinone: This compound has a similar structure but contains a carbonyl group in the pyrrolidine ring.
2-(2-Bromo-5-fluorophenyl)cyclopropane: This compound features a cyclopropane ring instead of a pyrrolidine ring.
Uniqueness
2-(2-Bromo-5-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of substituents imparts distinct chemical properties, making it valuable for various research applications .
Biological Activity
2-(2-Bromo-5-fluorophenyl)pyrrolidine is an organic compound with the molecular formula CHBrFN, known for its potential biological activities. This compound, a derivative of pyrrolidine, is characterized by its unique substitution pattern, which includes both bromine and fluorine atoms. These modifications may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The structure of 2-(2-Bromo-5-fluorophenyl)pyrrolidine can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHBrFN |
| Molecular Weight | 244.10 g/mol |
| IUPAC Name | 2-(2-bromo-5-fluorophenyl)pyrrolidine |
| InChI Key | YORBCUABTMXJKE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C2=C(C=CC(=C2)F)Br |
The biological activity of 2-(2-Bromo-5-fluorophenyl)pyrrolidine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's bromine and fluorine substituents may enhance its lipophilicity, facilitating better membrane permeability and interaction with biological systems .
Antibacterial Activity
Research indicates that pyrrolidine derivatives exhibit varying degrees of antibacterial activity. In particular, studies have shown that compounds similar to 2-(2-Bromo-5-fluorophenyl)pyrrolidine possess significant inhibitory effects against various bacterial strains. For instance, in vitro tests demonstrated that certain pyrrolidine derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to <125 µg/mL .
Antifungal Activity
The antifungal properties of pyrrolidine derivatives have also been explored. A study highlighted that specific substitutions on the pyrrolidine ring could enhance antifungal activity against strains such as Candida albicans. While direct data on 2-(2-Bromo-5-fluorophenyl)pyrrolidine's antifungal efficacy is limited, related compounds demonstrate promising results in this area .
Case Studies
- Antibacterial Efficacy : A comparative study evaluated various pyrrolidine derivatives against Pseudomonas aeruginosa and Bacillus subtilis. The results indicated that compounds with halogen substitutions exhibited significantly stronger antibacterial properties than their non-halogenated counterparts. For example, the presence of fluorine was found to be crucial for enhancing antibacterial activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrolidine derivatives revealed that modifications at specific positions could lead to improved biological activity. For instance, the incorporation of electron-withdrawing groups like bromine and fluorine at strategic locations has been linked to increased potency against bacterial strains, suggesting a potential pathway for optimizing the efficacy of 2-(2-Bromo-5-fluorophenyl)pyrrolidine .
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Bromo-5-fluorophenyl)pyrrolidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura or Negishi) to introduce the 2-bromo-5-fluorophenyl moiety to a pyrrolidine scaffold. For example, halogenated aryl precursors (e.g., 5-bromo-2-fluorophenylboronic acid) can react with pyrrolidine derivatives under palladium catalysis . Key variables include catalyst loading (e.g., Pd(PPh₃)₄), solvent (THF or dioxane), and temperature (80–100°C). Yields often range from 50–75%, with purity dependent on purification methods (e.g., column chromatography vs. recrystallization).
Q. Which spectroscopic techniques are critical for characterizing 2-(2-Bromo-5-fluorophenyl)pyrrolidine?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies pyrrolidine ring protons (δ 1.5–3.5 ppm) and aryl bromine/fluorine coupling patterns (e.g., splitting in aromatic regions).
- HRMS : Confirms molecular weight (C₁₀H₁₀BrFN₂ requires m/z ≈ 256.99).
- FT-IR : Detects C-Br (~550 cm⁻¹) and C-F (~1,200 cm⁻¹) stretches .
- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles, as seen in structurally related fluorophenylpyridines .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine at the 2-position acts as a leaving group, enabling Buchwald-Hartwig amination or further Suzuki couplings. Comparative studies show bromine’s superior reactivity over chlorine in Pd-mediated reactions due to lower bond dissociation energy (~65 kcal/mol for C-Br vs. ~81 kcal/mol for C-Cl) .
Advanced Research Questions
Q. What strategies address low regioselectivity during halogenation of the pyrrolidine-phenyl backbone?
- Methodological Answer : Regioselectivity challenges arise from competing electrophilic substitution pathways. Strategies include:
- Directing groups : Temporary protection of the pyrrolidine nitrogen with Boc groups to steer halogenation to the para-fluorine position.
- Metalation : Using LDA (lithium diisopropylamide) to deprotonate specific aryl positions before bromination .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict favorable transition states for bromine insertion .
Q. How can conflicting NMR data for 2-(2-Bromo-5-fluorophenyl)pyrrolidine be resolved?
- Methodological Answer : Contradictions in coupling constants or chemical shifts may stem from solvent polarity, temperature, or tautomerism. Solutions include:
- Variable-temperature NMR : Resolves dynamic effects (e.g., ring puckering in pyrrolidine).
- COSY/NOESY : Maps through-space interactions to confirm substituent orientation.
- Isotopic labeling : ¹⁹F NMR tracks fluorine’s electronic environment .
Q. What computational approaches predict the biological activity of 2-(2-Bromo-5-fluorophenyl)pyrrolidine derivatives?
- Methodological Answer :
- Docking studies : AutoDock Vina models interactions with targets (e.g., dopamine receptors, leveraging pyrrolidine’s conformational flexibility).
- QSAR : Correlates substituent electronic parameters (Hammett σ) with bioactivity.
- MD simulations : Assesses binding stability over time (e.g., GROMACS for 100-ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
